molecular formula C8H5ClN2O5 B2682232 2,4-Dinitrophenylacetyl chloride CAS No. 109799-62-4

2,4-Dinitrophenylacetyl chloride

Cat. No.: B2682232
CAS No.: 109799-62-4
M. Wt: 244.59
InChI Key: IOTMQBKTKUBMJP-UHFFFAOYSA-N
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Description

2,4-Dinitrophenylacetyl chloride is an organic compound with the molecular formula C8H5ClN2O5. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its reactivity and is used in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

2,4-Dinitrophenylacetyl chloride is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The compound’s role in biochemical reactions is often related to its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on cell function is often related to its interactions with biomolecules and its ability to modify their activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are often related to its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by various factors . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitrophenylacetyl chloride can be synthesized through the nitration of phenylacetyl chloride. The process involves the introduction of nitro groups into the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactions. The process requires careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenylacetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,4-dinitrophenylacetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing nitro groups.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products Formed

    Substitution Reactions: Products include 2,4-dinitrophenyl derivatives of the nucleophiles used.

    Reduction Reactions: The major product is 2,4-diaminophenylacetyl chloride.

    Hydrolysis: The major product is 2,4-dinitrophenylacetic acid.

Scientific Research Applications

2,4-Dinitrophenylacetyl chloride has several applications in scientific research:

    Biology: The compound is used in the study of enzyme mechanisms and protein labeling. The 2,4-dinitrophenyl group can act as a chromophore, making it useful for spectroscopic studies.

    Medicine: Research into potential pharmaceutical applications includes the development of enzyme inhibitors and other bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the acetyl chloride group. It is known for its use as a metabolic uncoupler.

    2,4-Dichlorophenol: Contains chlorine substituents instead of nitro groups. It is used as an intermediate in the synthesis of herbicides and antiseptics.

Uniqueness

2,4-Dinitrophenylacetyl chloride is unique due to the presence of both nitro groups and an acetyl chloride group, which confer distinct reactivity and applications. The combination of these functional groups makes it a versatile reagent in organic synthesis and research.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O5/c9-8(12)3-5-1-2-6(10(13)14)4-7(5)11(15)16/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMQBKTKUBMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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